2-(2-Aminoethyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with both an aminoethyl group and a hydroxyl group. Its molecular formula is , and it has a molecular weight of 129.20 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The compound is synthesized through various chemical methods, primarily involving cyclopentanone and ethylenediamine. It can be found in commercial sources such as BenchChem, which provides information on its synthesis and applications .
2-(2-Aminoethyl)cyclopentan-1-ol falls under the category of amino alcohols, which are compounds containing both amine and alcohol functional groups. It is also classified as a cyclic amine due to the presence of the cyclopentane ring.
The synthesis of 2-(2-Aminoethyl)cyclopentan-1-ol can be achieved through several methods:
The reductive amination process generally involves the following steps:
The molecular structure of 2-(2-Aminoethyl)cyclopentan-1-ol features:
| Property | Value |
|---|---|
| CAS Number | 89854-98-8 |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 2-(2-aminoethyl)cyclopentan-1-ol |
| InChI | InChI=1S/C7H15NO/c8-5-4-6-2-1-3-7(6)9/h6-7,9H,1-5,8H2 |
| InChI Key | CCRJKTYWEKYEAA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(C1)O)CCN |
2-(2-Aminoethyl)cyclopentan-1-ol participates in various chemical reactions:
These reactions are significant in synthetic organic chemistry for modifying the compound's properties or for creating derivatives that may have enhanced biological activity or different functionalities.
The mechanism of action for 2-(2-Aminoethyl)cyclopentan-1-ol involves its interactions with biological targets:
The compound is typically a colorless to light yellow liquid or solid depending on purity and conditions.
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
2-(2-Aminoethyl)cyclopentan-1-ol has several scientific uses:
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: